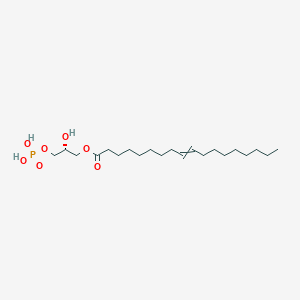

1-Oleoyl-sn-glycerol 3-phosphate

Description

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the 1-Oleoyl-sn-glycerol 3-phosphate (LPA 18:1) Signaling Pathway

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Ubiquitous Signaling Lipid

1-Oleoyl-sn-glycerol 3-phosphate, commonly known as lysophosphatidic acid (LPA) 18:1, stands as a prominent and biologically active member of the LPA family of signaling phospholipids. Once relegated to the realm of simple metabolic intermediates, LPA has emerged as a critical extracellular signaling molecule orchestrating a vast array of cellular processes. Its influence extends from fundamental physiological functions like development and wound healing to the pathological progression of diseases such as cancer, fibrosis, and neurological disorders.[1][2][3] This guide provides a comprehensive technical overview of the LPA 18:1 signaling pathway, offering field-proven insights into its core mechanisms, its multifaceted roles in health and disease, and the experimental methodologies essential for its investigation.

Section 1: The Genesis and Bioavailability of LPA 18:1

The biological activity of LPA 18:1 is intrinsically linked to its production and availability in the extracellular milieu. The primary route for the generation of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the secreted enzyme autotaxin (ATX), a lysophospholipase D.[1] The ATX-LPA axis is a critical regulatory node and a key therapeutic target in various pathologies.

Intracellularly, LPA is a key intermediate in the de novo biosynthesis of more complex glycerolipids.[1] It can be generated through the acylation of glycerol-3-phosphate by glycerophosphate acyltransferase or the phosphorylation of monoacylglycerol by monoacylglycerol kinase.[1] While intracellular LPA has its own set of functions, it is the extracellular pool of LPA 18:1 that primarily engages with cell surface receptors to initiate signaling cascades.

The concentration of LPA in biological fluids is tightly regulated and varies significantly between compartments. In human plasma, LPA concentrations are typically in the range of 0.1 µM, while in serum, levels can be as high as 10 µM due to platelet activation during coagulation.[1][4] Notably, elevated levels of LPA have been detected in the bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis (IPF) and in the plasma and ascitic fluid of ovarian cancer patients, highlighting its role in disease pathogenesis.[3][5]

Section 2: The Core Signaling Axis: LPA Receptors and G Protein Coupling

LPA 18:1 exerts its pleiotropic effects by binding to a family of at least six cognate G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1][2] These receptors exhibit differential expression patterns across various tissues and cell types, which in part dictates the cellular response to LPA. The LPA receptors can be broadly divided into two subfamilies based on sequence homology: the endothelial differentiation gene (EDG) family (LPA₁, LPA₂, and LPA₃) and the purinergic receptor family (LPA₄, LPA₅, and LPA₆).[1]

Upon binding of LPA 18:1, these receptors undergo a conformational change that facilitates the activation of heterotrimeric G proteins. The specific G proteins engaged by each receptor subtype are a critical determinant of the downstream signaling events. The LPA receptors are known to couple to at least four major classes of Gα subunits:

-

Gαq/11: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Gαi/o: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK cascade.

-

Gα12/13: Activation of the small GTPase Rho, leading to the regulation of the actin cytoskeleton, cell shape, and motility through the Rho-associated kinase (ROCK).

-

Gαs: Stimulation of adenylyl cyclase and an increase in intracellular cAMP levels, a signaling output primarily associated with LPA₄.[1]

The promiscuous coupling of LPA receptors to multiple G proteins allows for the activation of a complex and interconnected network of signaling pathways, ultimately leading to a diverse range of cellular responses.

Caption: Overview of LPA receptor coupling to different G protein families.

Section 3: Major Downstream Signaling Cascades

The activation of distinct G proteins by LPA receptors initiates a cascade of intracellular signaling events that converge on key cellular processes.

The PLC-Ca²⁺-PKC Axis

LPA receptor coupling to Gαq/11 leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ diffuses to the endoplasmic reticulum, where it binds to its receptor, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The subsequent rise in intracellular Ca²⁺, along with DAG, activates various isoforms of PKC, which in turn phosphorylate a wide range of substrate proteins, influencing processes such as cell proliferation and inflammation.

The PI3K-Akt and MAPK/ERK Pathways

Coupling of LPA receptors to Gαi/o often leads to the activation of the PI3K-Akt and MAPK/ERK pathways. PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). The activation of Akt promotes cell survival, growth, and proliferation.

The MAPK/ERK pathway is another critical downstream effector of Gαi/o signaling. This cascade, often initiated by Ras activation, involves a series of sequential phosphorylation events (Raf-MEK-ERK) that culminate in the activation of ERK1/2. Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.

The Rho/ROCK Pathway and Cytoskeletal Regulation

The activation of Gα12/13 by LPA receptors leads to the engagement of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active RhoA stimulates its downstream effector, ROCK, a serine/threonine kinase. ROCK phosphorylates several substrates, including myosin light chain (MLC) and MLC phosphatase, to increase actomyosin contractility. This pathway is central to LPA-induced changes in cell morphology, migration, and invasion.

Caption: A simplified schematic of the major signaling cascades activated by LPA 18:1.

Section 4: Pathophysiological Implications of LPA 18:1 Signaling

Dysregulation of the LPA 18:1 signaling pathway is implicated in the pathogenesis of numerous diseases, making it a highly attractive area for therapeutic intervention.

Role in Cancer Progression

LPA is a potent mitogen and chemoattractant for many types of cancer cells. In ovarian cancer, elevated LPA levels in ascites fluid are correlated with disease progression.[5] LPA 18:1, through its receptors, particularly LPA₁, promotes ovarian cancer cell proliferation, survival, migration, and invasion.[6][7] The signaling pathways involved include the Ras-MEK-ERK cascade, which is crucial for LPA-stimulated migration.[5] LPA signaling also contributes to the tumor microenvironment by promoting angiogenesis and inflammation.[3]

Involvement in Fibrotic Diseases

The LPA-LPA₁ axis is a key driver of fibrosis in multiple organs, including the lungs and kidneys. In idiopathic pulmonary fibrosis (IPF), LPA levels are elevated in the bronchoalveolar lavage fluid.[3][5] LPA 18:1, acting through LPA₁, promotes fibroblast recruitment, proliferation, and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[3] Preclinical studies have demonstrated that blockade of LPA₁ signaling can attenuate bleomycin-induced pulmonary fibrosis in mice.[3]

Crosstalk with Other Signaling Pathways

The complexity of LPA signaling is further enhanced by its extensive crosstalk with other major signaling networks.

-

Crosstalk with Receptor Tyrosine Kinases (RTKs): LPA receptors can transactivate RTKs, such as the epidermal growth factor receptor (EGFR).[4][8] This transactivation can occur through various mechanisms, including the release of EGFR ligands or intracellular signaling cross-communication. This interplay amplifies downstream signaling, particularly the MAPK/ERK pathway, and contributes to LPA's potent effects on cell proliferation and migration.[8][9][10][11][12]

-

Interaction with the TGF-β Pathway: The transforming growth factor-beta (TGF-β) pathway is a central regulator of fibrosis. LPA signaling can interact with the TGF-β pathway at multiple levels. For instance, LPA can induce the activation of latent TGF-β, a critical step in its profibrotic activity.[10][13][14] Conversely, TGF-β can regulate the expression of LPA receptors, creating a feed-forward loop that exacerbates fibrotic responses.

Section 5: Experimental Methodologies for Studying LPA 18:1 Signaling

A robust understanding of the LPA 18:1 signaling pathway requires a diverse array of experimental techniques. This section provides an overview of key methodologies and step-by-step protocols for their implementation.

Quantification of LPA 18:1

Accurate quantification of LPA 18:1 in biological samples is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive detection of different LPA species.

Table 1: Representative Concentrations of LPA Species in Human Biological Fluids

| Biological Fluid | LPA Species | Concentration (Healthy) | Concentration (Disease) | Reference |

| Plasma | 18:1 LPA | ~0.1 µM | Elevated in Ovarian Cancer | [1][4] |

| Serum | 18:1 LPA | Up to 10 µM | [1][4] | |

| Bronchoalveolar Lavage Fluid | 18:1 LPA | Detectable | Increased in IPF | [3][5] |

Experimental Protocol: LPA Extraction and Quantification by LC-MS/MS

-

Sample Collection and Preparation:

-

Collect blood in EDTA-containing tubes and immediately place on ice to inhibit ATX activity.

-

Centrifuge at 4°C to separate plasma.

-

For tissues, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.

-

-

Lipid Extraction (Folch Method):

-

Homogenize tissue or mix plasma with a chloroform:methanol (2:1, v/v) solution.

-

Add an internal standard (e.g., 17:0 LPA) for accurate quantification.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the sample onto a reverse-phase C18 column for chromatographic separation.

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for 18:1 LPA and the internal standard.

-

Analysis of Downstream Signaling Events

Experimental Protocol: Western Blotting for Phosphorylated Kinases

-

Cell Culture and Treatment:

-

Culture cells of interest to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat cells with 1-Oleoyl-sn-glycerol 3-phosphate at desired concentrations and time points.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated forms of kinases (e.g., p-Akt, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip and re-probe the membrane with antibodies for the total forms of the kinases to ensure equal protein loading.

-

Functional Cell-Based Assays

Experimental Protocol: MTT Assay for Cell Proliferation

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[15][16]

-

Treatment: Replace the medium with serum-free medium containing various concentrations of 1-Oleoyl-sn-glycerol 3-phosphate and incubate for the desired duration (e.g., 24-72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15][17]

Experimental Protocol: Boyden Chamber Assay for Cell Invasion

-

Chamber Preparation: Coat the top of a porous membrane (typically 8 µm pores) of a Boyden chamber insert with a layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the insert.

-

Chemoattractant Addition: Add medium containing 1-Oleoyl-sn-glycerol 3-phosphate as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Cell Removal and Staining: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet.

-

Quantification: Elute the stain from the cells and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

Caption: A flowchart illustrating a typical experimental approach to investigate LPA 18:1 signaling.

Section 6: Therapeutic Targeting of the LPA 18:1 Signaling Pathway

The integral role of LPA 18:1 signaling in various pathologies has spurred the development of therapeutic strategies aimed at modulating this pathway.

LPA Receptor Antagonists

A number of small molecule antagonists targeting specific LPA receptors have been developed and are in various stages of preclinical and clinical investigation.

Table 2: Selected LPA Receptor Antagonists

| Antagonist | Target Receptor(s) | Kᵢ or IC₅₀ | Therapeutic Potential | Reference |

| BMS-986020 | LPA₁ | Potent and Selective | Idiopathic Pulmonary Fibrosis | [3] |

| AM095 | LPA₁ | Fibrosis | [4] | |

| Ki16425 | LPA₁, LPA₃ > LPA₂ | Kᵢ: 0.34 µM (LPA₁), 0.93 µM (LPA₃) | Research Tool | [9] |

| UCM-14216 | LPA₂ | IC₅₀: 1.9 µM | Spinal Cord Injury |

Inhibition of LPA Synthesis

Targeting the production of LPA, primarily through the inhibition of autotaxin, represents an alternative and promising therapeutic approach. Several ATX inhibitors are currently in clinical trials for fibrotic diseases and cancer.

Section 7: Conclusion and Future Directions

The 1-Oleoyl-sn-glycerol 3-phosphate signaling pathway is a complex and multifaceted network that plays a pivotal role in a wide range of physiological and pathological processes. Our understanding of this pathway has grown exponentially, revealing a wealth of potential therapeutic targets for diseases with high unmet medical needs. Future research will undoubtedly continue to unravel the intricacies of LPA receptor signaling, including the roles of receptor dimerization, biased agonism, and the specific contributions of different LPA species. A deeper understanding of the regulatory mechanisms governing this pathway will be instrumental in the development of novel and effective therapies for a host of human diseases.

References

-

Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., & Chun, J. (2010). LPA receptors: signaling properties and disease relevance. Journal of molecular signaling, 5, 11. [Link]

-

D'Souza, K., & Nanjappa, V. (2024). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Bio-protocol, 14(15), e4971. [Link]

-

Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Benitez, S., Jongsma, M., & Moolenaar, W. H. (2021). The LPA3 Receptor: Regulation and Activation of Signaling Pathways. International journal of molecular sciences, 22(13), 6704. [Link]

-

Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192–1214. [Link]

-

Tager, A. M., LaCamera, P., Shea, B. S., Campanella, G. S., Selman, M., Zhao, Z., Polosukhin, V., Wain, J., Karimi-Abdolrezaee, S., Viglianti, B. L., & Luster, A. D. (2008). The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak. Nature medicine, 14(1), 45–54. [Link]

-

García-Lara, E., & Muñoz-Sánchez, J. (2022). Structure-based drug design identifies novel LPA3 antagonists. Bioorganic & medicinal chemistry letters, 67, 128741. [Link]

-

López-Serrano, C., Remes-Ruiz, R., González-Gutiérrez, E., Pérez-González, A., Rivera-Ramírez, M. L., Sánchez-Sánchez, L., & García-Sáinz, J. A. (2022). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of medicinal chemistry, 65(16), 11218–11234. [Link]

-

Ohta, H., Sato, K., Murata, N., Damirin, A., Kon, J., Kimura, T., Tobo, M., Yamazaki, Y., Watanabe, T., Yagi, M., Murooka, H., & Iitsuka, Y. (2003). Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors. Molecular pharmacology, 64(4), 994–1005. [Link]

-

Chen, M., Li, X., Wang, R., & Xu, X. (2016). LPA receptor 1 mediates LPA-induced ovarian cancer metastasis: an in vitro and in vivo study. BMC cancer, 16, 886. [Link]

-

Luo, Y. L., Li, Y., Zhou, W., Wang, S. Y., & Liu, Y. Q. (2023). Inhibition of LPA-LPAR1 and VEGF-VEGFR2 signaling in IPF. Drug design, development and therapy, 17, 2809–2820. [Link]

-

Pannu, J., Nakerakanti, S., Smith, E., & Trojanowska, M. (2007). Lysophosphatidic acid inhibits TGF-beta-mediated stimulation of type I collagen mRNA stability via an ERK-dependent pathway in dermal fibroblasts. Journal of investigative dermatology, 127(5), 1117–1124. [Link]

-

Tzouvelekis, A., Antoniou, K. M., & Karameris, A. (2011). Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis. Pulmonary medicine, 2011, 402131. [Link]

-

Zhao, Z., & Tager, A. M. (2009). Cross-talk between lysophosphatidic acid receptor 1 and tropomyosin receptor kinase A promotes lung epithelial cell migration. The Journal of biological chemistry, 284(38), 25968–25978. [Link]

-

Do, K., & Fang, X. (2005). EGFR mediates LPA-induced proteolytic enzyme expression and ovarian cancer invasion: Inhibition by resveratrol. Gynecologic oncology, 97(2), 486–495. [Link]

-

Villapol, S., Yaszemski, M. J., & Windebank, A. J. (2016). 1-Oleyl-lysophosphatidic acid (LPA) promotes polarization of BV-2 and primary murine microglia towards an M1-like phenotype. Journal of neuroinflammation, 13(1), 215. [Link]

-

Fishman, D. A., Liu, Y., Ellerbroek, S. M., & Stack, M. S. (2001). Lysophosphatidic acid stimulates ovarian cancer cell migration via a Ras-MEK kinase 1 pathway. Cancer research, 61(8), 3364–3369. [Link]

-

Cummings, R., & Tager, A. M. (2005). Signaling pathways of LPA-induced transactivation of EGFR and IL-8 production. Experimental cell research, 309(1), 127–135. [Link]

-

Im, D. S. (2010). Pharmacological tools for lysophospholipid GPCRs: Development of agonists and antagonists for LPA and S1P receptors. Acta pharmacologica Sinica, 31(9), 1213–1222. [Link]

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]

-

Bristol Myers Squibb. (n.d.). LPA1 in pulmonary fibrosis fact sheet. Retrieved from [Link]

-

Gassama-Diagne, A., & Wenk, M. R. (2016). Lysophosphatidic acid, a versatile signaling molecule. Biochimica et biophysica acta, 1861(8 Pt B), 1111–1112. [Link]

-

Fang, X., Gaudette, D., & Furui, T. (2002). Epidermal growth factor increases lysophosphatidic acid production in human ovarian cancer cells: roles for phospholipase D2 and receptor transactivation. American journal of physiology. Cell physiology, 282(6), C1295–C1305. [Link]

-

Geng, H., Lan, R., Singha, P. K., Gilchrist, A., Weinreb, P. H., Violette, S. M., Weinberg, J. M., Saikumar, P., & Venkatachalam, M. A. (2012). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. American journal of physiology. Renal physiology, 303(5), F688–F700. [Link]

-

Uwamizu, A., Singh, G., & Macdonald, T. L. (2014). Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies. Journal of medicinal chemistry, 57(1), 143–155. [Link]

-

Park, S. J., Lee, K. P., & Im, D. S. (2010). LPA induces transcriptional regulation of COX-2 expression through EGFR transactivation and C/EBPβ activation in human bronchial epithelial cells. Cellular signalling, 22(7), 1087–1094. [Link]

-

Prest, J. H., & Miller, D. D. (2010). LPA receptor agonists and antagonists (WO2010051053). Expert opinion on therapeutic patents, 20(8), 1121–1125. [Link]

Sources

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the binding mechanism of LPA species and analogs in an LPA4 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Non-Lipid LPA3 Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Lysophosphatidic Acid Induces αvβ6 Integrin-Mediated TGF-β Activation via the LPA2 Receptor and the Small G Protein Gαq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Lysophosphatidic acid inhibits TGF-beta-mediated stimulation of type I collagen mRNA stability via an ERK-dependent pathway in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. stemcell.com [stemcell.com]

- 16. dovepress.com [dovepress.com]

- 17. pubs.acs.org [pubs.acs.org]

role of LPA 18:1 in cancer cell proliferation

An In-Depth Technical Guide to the Role of Oleoyl-Lysophosphatidic Acid (LPA 18:1) in Cancer Cell Proliferation

Authored by a Senior Application Scientist

Foreword

Lysophosphatidic acid (LPA) is no mere simple phospholipid; it is a potent, multifaceted signaling molecule deeply enmeshed in the fabric of cellular life. Within the tumor microenvironment, its presence is not benign. Elevated levels of LPA are consistently correlated with more aggressive disease and poorer patient outcomes in various cancers, including ovarian, prostate, and breast cancer.[1][2][3] Among the diverse species of LPA, 1-oleoyl-sn-glycero-3-phosphate (LPA 18:1) is one of the most abundant and biologically active forms in mammals, making it a focal point of intense research.[4][5] This guide provides a technical deep-dive into the mechanisms by which LPA 18:1 commandeers cellular machinery to drive cancer cell proliferation, offering field-proven insights for researchers, scientists, and drug development professionals aiming to dissect and target this critical oncogenic pathway.

The LPA 18:1 Signaling Axis: From Receptor to Nucleus

LPA 18:1 exerts its pro-proliferative effects primarily by engaging a family of six specific G protein-coupled receptors (GPCRs), designated LPA receptor 1 through 6 (LPAR1-6).[4][6] These receptors, expressed in varying combinations across different cancer types, act as the primary gatekeepers, translating the extracellular LPA 18:1 signal into a cascade of intracellular events. The binding of LPA 18:1 to its cognate LPAR induces a conformational change in the receptor, facilitating its coupling to and activation of heterotrimeric G proteins.

The specific G protein subtype engaged (predominantly Gαi/o, Gαq/11, and Gα12/13) is a critical determinant of the downstream signaling output.[5][7] This initial step dictates which of several potent mitogenic pathways are switched on, ultimately converging on the cell cycle machinery to drive proliferation.

-

Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase and the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. The MAPK pathway is a central regulator of cell proliferation, and its activation by LPA 18:1 is a well-documented driver of mitogenesis in cancer cells.[2][8]

-

Gαq/11 Pathway: This coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers calcium mobilization from intracellular stores, both of which contribute to proliferative signaling.[2]

-

Gα12/13 Pathway: This pathway is most famously linked to the activation of the small GTPase Rho.[4][5] While Rho is heavily involved in cytoskeletal rearrangement and migration, its activation also influences gene transcription programs that support cell proliferation.

Beyond the canonical GPCR signaling, LPA 18:1 can also transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), creating a more complex and amplified proliferative signal.[8] Furthermore, LPA can interact with non-GPCR receptors, such as the Receptor for Advanced Glycation End Products (RAGE), adding another layer of complexity to its signaling network.[9]

Impact of LPA 18:1 Across Different Cancer Types

The pro-proliferative role of LPA 18:1 is not uniform across all malignancies; it is highly context-dependent, relying on the specific LPAR expression profile of the cancer cells. Understanding these nuances is critical for developing targeted therapies.

| Cancer Type | Predominant LPAR(s) Involved | Key Downstream Pathways Activated | Reference(s) |

| Prostate Cancer | LPAR1, LPAR3 | MAPK/ERK, PI3K/Akt, Rho | [5][8][10] |

| Ovarian Cancer | LPAR1, LPAR2, LPAR3 | PI3K/Akt/mTOR, Rho/ROCK, p38 MAPK | [2][4][11][12] |

| Breast Cancer | LPAR1, LPAR2, LPAR3, LPAR6 | Rho/ROCK, Gi/o, Gq/11 | [5][13] |

| Colon Cancer | LPAR1, LPAR2 | β-catenin Pathway | [14] |

| Glioblastoma | LPAR1 | PKCα | [15] |

In prostate cancer, particularly androgen-insensitive cell lines like PC-3, LPA 18:1 acts as a potent mitogen.[8] Studies have demonstrated that 18:1-LPA is more efficacious than its saturated counterpart, 18:0-LPA, at inducing ERK activation, a key step in promoting proliferation.[10] This response is mediated predominantly through LPAR1.[5][10] Similarly, in ovarian cancer, where LPA was originally identified as "ovarian cancer activating factor," LPA 18:1 promotes proliferation and survival, contributing to chemoresistance and metastasis.[4][11]

Methodologies for Interrogating the LPA 18:1 Proliferative Response

Validating the role of LPA 18:1 in a specific cancer model requires robust and well-controlled experimental protocols. The causality behind each step is crucial for generating reliable and interpretable data.

Core Workflow: Assessing LPA-Induced Proliferation

This workflow outlines the fundamental steps to quantify the mitogenic effect of LPA 18:1 on a cancer cell line of interest.

Detailed Protocol: Western Blot for ERK Activation

This protocol provides a self-validating system to measure the activation of a key proliferative signaling node (ERK1/2) in response to LPA 18:1.

Causality Statement: Serum starvation (Step 3) is essential to reduce the high basal signaling activity caused by growth factors in fetal bovine serum, thereby creating a low-noise background against which the specific effect of LPA 18:1 can be accurately measured. The inclusion of phosphatase inhibitors in the lysis buffer (Step 5) is critical to preserve the transient phosphorylation state of proteins like ERK, ensuring the signal is not lost before detection.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete growth medium and serum-free medium

-

LPA 18:1 (Oleoyl-LPA, stored as per manufacturer's instructions)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2

-

Loading control antibody: Mouse anti-GAPDH or anti-β-Actin

-

HRP-conjugated secondary antibodies (Goat anti-Rabbit, Goat anti-Mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Adherence: Allow cells to adhere and grow for 24 hours in complete medium.

-

Serum Starvation: Aspirate the complete medium, wash once with PBS, and replace with serum-free medium (or medium with 0.1% BSA). Incubate for 18-24 hours.

-

Stimulation: Treat the starved cells with varying concentrations of LPA 18:1 (e.g., 0, 1, 5, 10 µM) for a predetermined time course. For peak ERK phosphorylation, 5-15 minutes is typical.[10]

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against Phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 11. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To validate equal protein loading, the membrane can be stripped and re-probed for Total-ERK and a loading control like GAPDH.

Therapeutic Implications and Future Directions

The central role of the LPA 18:1 axis in driving cancer cell proliferation makes it a compelling target for therapeutic intervention.[3][4] Strategies currently being explored include:

-

LPAR Antagonists: Small molecule inhibitors that block LPA from binding to its receptors are in development. For example, antagonists targeting LPAR1 have shown promise in preclinical models of various cancers.[2][15]

-

Inhibiting LPA Production: The enzyme autotaxin (ATX) is the primary producer of extracellular LPA.[15] Inhibiting ATX activity is a viable strategy to lower LPA levels within the tumor microenvironment, thereby starving the cancer cells of this crucial growth signal.[1][3]

Despite the promise, challenges remain. The ubiquity of LPA signaling in normal physiological processes necessitates the development of highly specific inhibitors to minimize off-target effects. Furthermore, the redundancy in LPAR signaling, where multiple receptors can activate similar downstream pathways, suggests that combination therapies targeting both the LPA axis and other key oncogenic drivers may be required for durable clinical responses. A deeper understanding of the unique signaling signature of different LPA species and their corresponding receptors will be instrumental in designing the next generation of targeted cancer therapies.

References

-

Balijepalli, P., Sitton, C.C., & Dupré, D.J. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. International Journal of Molecular Sciences. [Link]

-

Balijepalli, P., Sitton, C.C., & Dupré, D.J. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? (PDF). ResearchGate. [Link]

-

Plastira, I., & Chun, J. (2022). Lysophosphatidic acid (LPA) signaling in the nervous system. Neuroscience Research. [Link]

-

Lin, M.W., et al. (2015). Lysophosphatidic acid in prostate cancer progression. Asian Journal of Andrology. [Link]

-

Suresh, V., et al. (2023). Structural Mechanisms Underlying Distinct Binding and Activities of 18:0 and 18:1 Lysophosphatidic acids at LPA1 Receptor. bioRxiv. [Link]

-

Balijepalli, P., Sitton, C.C., & Dupré, D.J. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. MDPI. [Link]

-

Al-Jahdali, A.M., & Al-Sayyed, H.F. (2016). G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. International Journal of Molecular Sciences. [Link]

-

Yung, Y.C., Stoddard, N.C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research. [Link]

-

Touré, F., et al. (2012). Lysophosphatidic acid targets vascular and oncogenic pathways via RAGE signaling. The Journal of Experimental Medicine. [Link]

-

The transmigration stimulated by LPA 18:1 and profiling of breast... ResearchGate. [Link]

-

Lin, C.F., et al. (2022). Lysophosphatidic Acid and Cancer. Encyclopedia.pub. [Link]

-

Invasion assay. Effect of lysophosphatidic acid (LPA) 18:1 and the LPA... ResearchGate. [Link]

-

McIntyre, T.M., et al. (2003). Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist. Proceedings of the National Academy of Sciences. [Link]

-

Schilling, T., et al. (2009). Lysophosphatidic acid receptor activation affects the C13NJ microglia cell line proteome leading to alterations in glycolysis, motility, and cytoskeletal architecture. Proteomics. [Link]

-

Shida, D., et al. (2004). G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway. Proceedings of the National Academy of Sciences. [Link]

-

Rivera-Riancho, N., et al. (2023). LPA3: Pharmacodynamic Differences Between Lysophosphatidic Acid and Oleoyl-Methoxy Glycerophosphothionate: Biased Agonism, Two Sites. MDPI. [Link]

-

Eyl,atta, M., et al. (2022). The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis. Theranostics. [Link]

-

Papageorgiou, A.P., et al. (2024). The Emerging Role of LPA as an Oncometabolite. International Journal of Molecular Sciences. [Link]

-

Special Issue: Lysophosphatidic Acid Signaling in Health and Disease. MDPI. [Link]

-

de Bijl-Marcus, K.A., et al. (2017). Role of lysophosphatidic acid and its receptors in the kidney. Physiological Genomics. [Link]

-

Papageorgiou, A.P., et al. (2024). The Emerging Role of LPA as an Oncometabolite. MDPI. [Link]

-

Haikala, H.M., et al. (2020). Secreted autotaxin through LPA suppresses chemotaxis and tumor infiltration of CD8+ T cells. bioRxiv. [Link]

-

Role of LPA-LPA1 signaling in the cancer CM-induced expression of... ResearchGate. [Link]

-

Shen, Z., et al. (2001). Constitutive and Lysophosphatidic Acid (LPA)-induced LPA Production: Role of Phospholipase D and Phospholipase A2. Clinical Cancer Research. [Link]

-

Pustilnik, T.B., et al. (2000). Lysophosphatidic acid induction of urokinase plasminogen activator secretion requires activation of the p38MAPK pathway. Oncology Reports. [Link]

-

Lysophospholipid (LPA) receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Chen, H., et al. (2008). Hypoxia Enhances Lysophosphatidic Acid Responsiveness in Ovarian Cancer Cells and Lysophosphatidic Acid Induces Ovarian Tumor Metastasis In vivo. Molecular Cancer Research. [Link]

-

Szliszka, E., & Krol, W. (2016). Lysophosphatidic Acid- A Target in Ovarian and Endometrial Cancer Therapy. Hilaris Publisher. [Link]

-

Tabata, K., et al. (2015). Lysophosphatidic acid induces ME180 cell migration via its putative receptor GPR87. Journal of Biochemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Emerging Role of LPA as an Oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic acid in prostate cancer progression - Lin - Translational Cancer Research [tcr.amegroups.org]

- 9. rupress.org [rupress.org]

- 10. biorxiv.org [biorxiv.org]

- 11. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. pnas.org [pnas.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

physiological concentration of LPA 18:1 in plasma

An In-Depth Technical Guide to the Physiological Concentration of Lysophosphatidic Acid (LPA) 18:1 in Human Plasma

Foreword for the Modern Researcher

In the landscape of lipid signaling, few molecules have garnered as much sustained interest as lysophosphatidic acid (LPA). This seemingly simple glycerophospholipid belies a profound complexity in its biosynthesis, signaling, and pathophysiological implications. Among its various acyl chain variants, oleoyl-LPA (18:1) stands out as one of the most abundant and biologically active species in human plasma.[1][2] Understanding its precise physiological concentration is not merely an academic exercise; it is a critical prerequisite for designing clinically relevant in vitro studies, identifying robust biomarkers, and developing targeted therapeutics.

This guide is structured to provide a comprehensive, field-proven perspective on plasma LPA 18:1. We will move from the fundamental question of "how much is there?" to the more intricate considerations of "how do we accurately measure it?" and "why does it matter?". As Senior Application Scientists, our goal is to bridge the gap between raw data and actionable insights, ensuring that every experimental choice is deliberate, validated, and grounded in established science.

Physiological Concentration of LPA 18:1 in Human Plasma: A Quantitative Overview

The concentration of LPA in circulation is a dynamic parameter, influenced by factors such as age, sex, and the balance between its synthesis by enzymes like autotaxin (ATX) and its degradation by lipid phosphate phosphatases (LPPs).[3] Total LPA in human plasma is generally reported to be in the range of 0.1 to 1.2 µM.[4][5] However, for researchers focusing on specific signaling pathways, understanding the concentration of individual species like LPA 18:1 is paramount.

While absolute values can vary depending on the analytical methodology and the specific cohort studied, a synthesis of data from multiple studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a reliable working range.

Table 1: Reported Physiological Concentrations of LPA 18:1 in Human Plasma

| Study Population | Mean/Median Concentration (nmol/L) | Range (nmol/L) | Key Findings & Context | Reference |

| Healthy Controls | 7.489 | 6.670–8.308 (95% CI) | Concentrations were found to be significantly lower in patients with Alcohol Use Disorder. | [6][7] |

| Healthy Controls | ~60-100 | Not explicitly stated, but part of a profile where 18:2 > 16:0 > 20:4 > 18:1. | The relative abundance of LPA species can be as important as absolute concentrations. | [8][9] |

| Cardiovascular Risk Patients | Significantly lower than controls (p=0.039) | Not explicitly stated | Lower plasma LPA 18:1 was associated with cardiovascular risk. | [10][11] |

| Head and Neck Cancer Patients | Significantly lower than controls | Not explicitly stated | Levels of 18:1 LPA were significantly lower in both early and advanced cancer groups compared to normal controls. | [12][13] |

Note: Concentrations are highly method-dependent. The values presented are derived from studies employing robust LC-MS/MS techniques. It is crucial to establish internal reference ranges for any given study.

The key takeaway for the researcher is that the physiological concentration of LPA 18:1 in healthy plasma typically resides in the low to mid-nanomolar range . This has significant implications for experimental design, as in vitro studies using micromolar concentrations may not accurately reflect physiological signaling events.

The Criticality of Accurate Quantification: A Validated LC-MS/MS Protocol

The accurate measurement of LPA 18:1 in plasma is notoriously challenging due to its low abundance and the potential for artificial generation ex vivo from lysophosphatidylcholine (LPC) during sample collection and processing.[14] Therefore, a self-validating protocol that minimizes these artifacts is essential for trustworthy data.

Pre-Analytical Considerations: The First Line of Defense

The integrity of the final data point begins at the moment of blood collection. The primary cause of artifactual LPA generation is platelet activation and the release of enzymes.

-

Anticoagulant Choice: Use EDTA-containing tubes. Heparin is not recommended as it can interfere with some extraction methods.

-

Temperature Control: Immediately place the whole blood sample on ice after collection.[14] All subsequent centrifugation steps should be performed at 4°C.

-

Time Sensitivity: Process the blood to plasma within 30 minutes of collection. The longer the sample sits, the greater the risk of enzymatic activity.

-

Inhibitors: For the most rigorous studies, consider adding an autotaxin inhibitor to the plasma immediately after separation to halt any further LPA production.[14]

Experimental Protocol: Quantification of LPA 18:1 via LC-MS/MS

This protocol describes a robust method for the extraction and quantification of LPA 18:1 from human plasma. The causality behind each step is explained to ensure a deep understanding of the methodology.

Objective: To accurately quantify the endogenous concentration of LPA 18:1 in human plasma.

Materials:

-

Human plasma (collected as per Section 2.1)

-

LPA 18:1 standard (e.g., Avanti Polar Lipids)

-

Internal Standard (IS): LPA 17:0 or a stable isotope-labeled LPA 18:1 (e.g., ¹³C₁₈-LPA 18:1)

-

HPLC-grade methanol, chloroform, and water

-

Formic acid

-

LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

-

Standard Curve Preparation:

-

Rationale: To establish a linear relationship between signal intensity and concentration for accurate quantification.

-

Steps: Prepare a stock solution of LPA 18:1 in methanol. Perform serial dilutions to create a set of calibration standards ranging from low fmol to high pmol on-column, bracketing the expected physiological range. Spike each standard with a fixed concentration of the internal standard.

-

-

Sample Preparation & Lipid Extraction (Modified Bligh-Dyer Method):

-

Rationale: To efficiently extract lipids, including LPA, from the complex plasma matrix while precipitating proteins. The acidic condition improves the recovery of acidic phospholipids like LPA.[8][9]

-

Steps: a. Thaw frozen plasma samples on ice. b. In a glass tube, add 100 µL of plasma. c. Add the internal standard (e.g., 10 µL of LPA 17:0 solution) to all samples, standards, and blanks. d. Add 375 µL of a 1:2 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute. e. Add 125 µL of chloroform. Vortex for 1 minute. f. Add 125 µL of acidified water (e.g., 0.1 M HCl). Vortex for 1 minute. This ensures phase separation. g. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers. h. Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer to a new tube. i. Dry the lipid extract under a gentle stream of nitrogen. j. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

-

-

LC-MS/MS Analysis:

-

Rationale: To separate LPA 18:1 from other lipid species and interfering compounds, followed by sensitive and specific detection using tandem mass spectrometry.

-

Liquid Chromatography (LC) Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid.

-

Gradient: A linear gradient from ~40% B to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

LPA 18:1: Q1: 435.3 m/z → Q3: 153.0 m/z (phosphate headgroup)

-

Internal Standard (LPA 17:0): Q1: 421.3 m/z → Q3: 153.0 m/z

-

-

-

-

Data Analysis:

-

Rationale: To calculate the concentration of LPA 18:1 in the unknown samples based on the standard curve.

-

Steps: a. Integrate the peak areas for both the LPA 18:1 and the internal standard in all samples. b. Calculate the ratio of the LPA 18:1 peak area to the internal standard peak area. c. Plot the peak area ratio against the concentration for the calibration standards and perform a linear regression. d. Use the resulting regression equation to calculate the concentration of LPA 18:1 in the plasma samples, correcting for the initial sample volume.

-

Workflow Visualization

Caption: Validated workflow for LPA 18:1 quantification in plasma.

LPA 18:1 Signaling: A Mechanistic Overview

Extracellular LPA 18:1 exerts its pleiotropic effects by activating a family of six G protein-coupled receptors (GPCRs), LPAR1-6.[15][16] The specific cellular response is dictated by the repertoire of LPARs expressed on the cell surface and their coupling to distinct heterotrimeric G proteins. LPA 18:1 is a particularly potent agonist for several of these receptors, including LPAR1.[5][17]

The activation of these receptors initiates a cascade of downstream signaling events:

-

Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in intracellular calcium mobilization and activation of Protein Kinase C (PKC).

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the Ras-MAPK and PI3K-Akt signaling cascades, promoting cell proliferation and survival.[18]

-

Gα12/13 Pathway: Activation of Rho GTPases (particularly RhoA) through RhoGEFs. This pathway is a master regulator of the actin cytoskeleton, controlling cell shape, migration, and stress fiber formation.[18]

-

Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in cAMP. This pathway is less commonly associated with the primary LPA receptors but contributes to the diversity of LPA signaling.

Signaling Pathway Diagram

Caption: Major LPA 18:1 signaling pathways via LPARs.

Clinical and Therapeutic Relevance

The precise regulation of plasma LPA 18:1 is critical for homeostasis, and its dysregulation is implicated in a host of pathologies. This makes the ATX-LPA-LPAR axis a highly attractive target for therapeutic intervention.[12][19]

-

Oncology: Elevated LPA levels have been proposed as a biomarker for certain cancers, particularly ovarian cancer.[20][21] LPA signaling promotes tumor cell proliferation, migration, and survival, making LPAR antagonists a promising area of cancer drug development.[22]

-

Fibrosis: The LPA/LPAR1 axis is a potent driver of fibrosis in multiple organs, including the lungs and skin.[23] LPA 18:1 stimulates fibroblast proliferation and differentiation into myofibroblasts, key events in the fibrotic process. Antagonists targeting LPAR1 are currently in clinical trials for conditions like idiopathic pulmonary fibrosis (IPF).[24][25]

-

Cardiovascular Disease: The role of LPA in cardiovascular disease is complex. While some studies link higher LPA levels to atherosclerosis, more recent, species-specific analyses have found that lower plasma LPA 18:1 is associated with increased cardiovascular risk, highlighting the need for nuanced, species-specific investigation.[10][11]

-

Neuropathic Pain: LPA 18:1 has been specifically implicated in the initiation of neuropathic pain following nerve injury. It can induce demyelination and activate microglia through LPARs expressed in the nervous system.[18][19]

Conclusion

LPA 18:1 is a pivotal signaling lipid whose physiological concentration in plasma is a tightly regulated and clinically significant parameter. For researchers in both academia and industry, a deep, mechanistic understanding of its quantification and signaling is not optional—it is fundamental to the integrity and translational potential of their work. The methodologies and data presented in this guide provide a robust framework for investigating the role of LPA 18:1 in health and disease. By adhering to rigorous pre-analytical and analytical standards, and by interpreting data within the context of true physiological concentrations, the scientific community can continue to unlock the immense therapeutic potential of targeting this critical signaling axis.

References

-

Lysophosphatidic acid (LPA) signaling in the nervous system - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? (n.d.). MDPI. [Link]

-

Role of lysophosphatidic acid in ion channel function and disease | Journal of Neurophysiology. (n.d.). American Physiological Society. [Link]

-

SelexION® Technology Enhances the Quantification of Lysophosphatidic Acid in Plasma. (n.d.). SCIEX. [Link]

-

Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients - PMC. (n.d.). National Institutes of Health. [Link]

-

Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation | Arteriosclerosis, Thrombosis, and Vascular Biology. (2024, February 1). AHA Journals. [Link]

-

Unraveling the Role of Autotaxin and Lysophosphatidic Acid in Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Potential. (n.d.). MDPI. [Link]

-

Lysophosphatidic acid (LPA) 18:1 transcriptional regulation of primary human gingival fibroblasts - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Suppressing post-collection lysophosphatidic acid (LPA) metabolism improves the precision of plasma LPA quantification. (2025, August 8). ResearchGate. [Link]

-

Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric. (n.d.). PubMed. [Link]

-

Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC. (2025, October 10). National Institutes of Health. [Link]

-

Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column. (2025, August 10). ResearchGate. [Link]

-

Roles of Lysophosphatidic Acid in Cardiovascular Physiology and Disease - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Lysophosphatidic Acid (LPA) and Its Receptors in Mood Regulation: A Systematic Review of the Molecular Mechanisms and Therapeutic Potential. (n.d.). MDPI. [Link]

-

Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters - PMC. (2017, July 21). National Institutes of Health. [Link]

-

Structural Mechanisms Underlying Distinct Binding and Activities of 18:0 and 18:1 Lysophosphatidic acids at LPA1 Receptor. (n.d.). bioRxiv. [Link]

-

Potential association of plasma lysophosphatidic acid (LPA) species with cognitive impairment in abstinent alcohol use disorders. (n.d.). Nature. [Link]

-

Lysophosphatidic Acid Signaling in Obesity and Insulin Resistance. (n.d.). MDPI. [Link]

-

Plasma Lysophosphatidic Acid (LPA) Species Are Associated with Disease Progression in Idiopathic Pulmonary Fibrosis (IPF). (n.d.). American Thoracic Society. [Link]

-

Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation. (n.d.). Maastricht University. [Link]

-

Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients. (2020, June 5). Semantic Scholar. [Link]

-

Docosatetraenoyl LPA is elevated in exhaled breath condensate in idiopathic pulmonary fibrosis. (2014, January 27). BioMed Central. [Link]

-

What are Lysophosphatidic acid receptors antagonists and how do they work? (2024, June 21). LinkedIn. [Link]

-

Clinical significance of plasma lysophosphatidic acid levels in the differential diagnosis of ovarian cancer. (n.d.). PubMed. [Link]

-

Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters. (2017, July 21). PubMed. [Link]

-

Potential association of plasma lysophosphatidic acid (LPA) species with cognitive impairment in abstinent alcohol use disorders outpatients - PubMed Central. (2020, October 13). National Institutes of Health. [Link]

Sources

- 1. Unraveling the Role of Autotaxin and Lysophosphatidic Acid in Alzheimer’s Disease: From Molecular Mechanisms to Therapeutic Potential [mdpi.com]

- 2. Lysophosphatidic acid (LPA) 18:1 transcriptional regulation of primary human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Lysophosphatidic Acid in Cardiovascular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. mdpi.com [mdpi.com]

- 6. docta.ucm.es [docta.ucm.es]

- 7. Potential association of plasma lysophosphatidic acid (LPA) species with cognitive impairment in abstinent alcohol use disorders outpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column. | Sigma-Aldrich [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Clinical significance of plasma lysophosphatidic acid levels in the differential diagnosis of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | MDPI [mdpi.com]

- 23. atsjournals.org [atsjournals.org]

- 24. d-nb.info [d-nb.info]

- 25. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Enzymatic Regulation of 1-Oleoyl-sn-glycerol 3-phosphate (LPA 18:1) Levels

Abstract

1-Oleoyl-sn-glycerol 3-phosphate, a prominent species of lysophosphatidic acid (LPA), is a critical bioactive lipid mediator implicated in a myriad of physiological and pathological processes. The cellular concentration of LPA 18:1 is meticulously controlled by a complex interplay of biosynthetic and catabolic enzymes. This technical guide provides a comprehensive exploration of the enzymatic regulation of LPA 18:1 levels, intended for researchers, scientists, and professionals in drug development. We will delve into the key enzymatic players, their subcellular localization, and substrate specificities. Furthermore, this guide offers detailed, field-proven methodologies for the quantification of LPA 18:1 and for assaying the activity of the enzymes that govern its metabolism.

Introduction: The Significance of 1-Oleoyl-sn-glycerol 3-phosphate

Lysophosphatidic acid (LPA) is not merely an intermediate in glycerophospholipid biosynthesis but also a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6)[1][2][3]. The binding of LPA to its receptors initiates a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, differentiation, and survival[4][5]. The acyl chain composition of LPA species significantly influences their receptor binding affinity and subsequent biological activity. 1-Oleoyl-sn-glycerol 3-phosphate (LPA 18:1), containing the monounsaturated 18-carbon oleic acid at the sn-1 position, is one of the most abundant and well-studied LPA species in biological systems[6]. Dysregulation of LPA 18:1 signaling has been implicated in various diseases, including cancer, fibrosis, and cardiovascular disorders, making the enzymes that control its levels attractive therapeutic targets.

This guide will provide a detailed overview of the enzymatic machinery responsible for the synthesis and degradation of LPA 18:1, offering insights into the intricate mechanisms that maintain cellular homeostasis of this critical lipid mediator.

The Enzymatic Symphony: Synthesis and Degradation of LPA 18:1

The cellular concentration of LPA 18:1 is a dynamic equilibrium maintained by the coordinated actions of several enzyme families.

Biosynthesis of LPA 18:1: The Genesis of a Signaling Molecule

The de novo synthesis of LPA 18:1 primarily occurs through two key enzymatic steps starting from glycerol-3-phosphate.

The initial and rate-limiting step in the de novo synthesis of LPA is the acylation of glycerol-3-phosphate at the sn-1 position, catalyzed by glycerol-3-phosphate acyltransferases (GPATs)[7][8]. In mammals, there are four known GPAT isoforms (GPAT1-4), which exhibit distinct subcellular localizations and substrate preferences[8].

-

Mitochondrial GPATs (GPAT1 and GPAT2): Located in the outer mitochondrial membrane, these isoforms play a significant role in hepatic triacylglycerol synthesis. GPAT1 shows a preference for saturated fatty acyl-CoAs, such as palmitoyl-CoA (16:0), over unsaturated ones like oleoyl-CoA (18:1)[9].

-

Endoplasmic Reticulum (ER) GPATs (GPAT3 and GPAT4): These isoforms reside in the ER membrane and, in contrast to GPAT1, do not show a strong preference for saturated fatty acyl-CoAs, readily utilizing oleoyl-CoA as a substrate[8][9].

The product of the GPAT-catalyzed reaction is 1-acyl-sn-glycerol 3-phosphate, which for the purposes of this guide is 1-oleoyl-sn-glycerol 3-phosphate when oleoyl-CoA is the acyl donor.

While GPATs initiate LPA synthesis, another crucial family of enzymes, the lysophosphatidic acid acyltransferases (LPAATs), primarily act to convert LPA to phosphatidic acid (PA) by acylating the sn-2 position[10][11]. However, it is important to note that the precursor for LPA can also be generated from the hydrolysis of phosphatidic acid by phospholipase A2 (PLA2) or from lysophospholipids by the action of lysophospholipase D (autotaxin).

There are at least five known LPAAT isoforms in humans (LPAAT-α to -ε, also known as AGPAT1-5) with distinct tissue distributions and subcellular localizations[10][12].

-

LPAAT-α (AGPAT1) and LPAAT-β (AGPAT2): These are well-characterized isoforms with broad tissue distribution, though LPAAT-β expression is notably high in the heart and liver[10].

-

AGPAT3 and AGPAT5: AGPAT3 is localized to the ER and Golgi apparatus, while AGPAT5 has been found in the mitochondria, suggesting distinct functional roles for these isoforms in different cellular compartments[12][13].

The substrate specificity of these enzymes for different acyl-CoAs contributes to the diversity of the resulting phosphatidic acid species. Several LPAAT isoforms have been shown to efficiently utilize oleoyl-CoA[12].

Extracellular Synthesis: The Role of Autotaxin

A significant proportion of bioactive LPA, including LPA 18:1, is found in the extracellular space where it acts on cell surface receptors. The primary enzyme responsible for extracellular LPA production is autotaxin (ATX) , also known as lysophospholipase D (lysoPLD)[2]. ATX hydrolyzes lysophosphatidylcholine (LPC), which is abundant in plasma, to generate LPA and choline. The acyl chain composition of the resulting LPA is determined by the precursor LPC; thus, 1-oleoyl-LPC is the substrate for the production of LPA 18:1.

Degradation of LPA 18:1: Terminating the Signal

The signaling activity of LPA 18:1 is terminated through its degradation by several classes of enzymes.

Lipid phosphate phosphatases (LPPs), also known as phosphatidic acid phosphatases (PAPs), are key enzymes in the dephosphorylation of LPA to monoacylglycerol (MAG)[14]. There are three main types of LPPs (LPP1, LPP2, and LPP3) which are integral membrane proteins with their active sites facing the extracellular space or the lumen of intracellular organelles. This localization allows them to regulate both extracellular and intracellular LPA levels.

Lysophospholipases can also contribute to the degradation of LPA by removing the acyl chain, although their primary substrates are other lysophospholipids.

Visualizing the Regulatory Network

To better understand the complex interplay of these enzymes, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Enzymatic regulation of LPA 18:1 metabolism.

Methodologies for Studying LPA 18:1 Regulation

A critical aspect of investigating the role of LPA 18:1 is the ability to accurately quantify its levels and the activity of the enzymes that regulate it.

Quantification of LPA 18:1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid species, including LPA 18:1, from complex biological matrices.

Protocol: Quantification of LPA 18:1

-

Lipid Extraction:

-

Homogenize cell pellets or tissue samples in a mixture of chloroform:methanol (1:2, v/v).

-

Add an internal standard, such as LPA 17:0, to each sample for normalization.

-

Perform a liquid-liquid extraction by adding chloroform and water, followed by centrifugation to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent, such as methanol.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile containing a modifier like formic acid or ammonium formate to achieve chromatographic separation[15][16].

-

Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion of LPA 18:1 to a characteristic product ion.

-

-

Data Analysis:

-

Quantify the amount of LPA 18:1 in each sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of LPA 18:1.

-

Enzymatic Activity Assays

Measuring the activity of the enzymes involved in LPA 18:1 metabolism provides direct insight into their regulatory roles.

This assay measures the incorporation of a radiolabeled or fluorescently tagged acyl-CoA into LPA to form PA.

Protocol: LPAAT Activity Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Add the substrates: 1-oleoyl-sn-glycerol 3-phosphate (LPA 18:1) and a labeled acyl-CoA (e.g., [14C]-oleoyl-CoA).

-

Include fatty acid-free BSA in the mixture to facilitate substrate availability.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme source (e.g., cell lysate, microsomal fraction).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a solvent mixture such as chloroform:methanol.

-

Extract the lipids as described in the LC-MS/MS protocol.

-

-

Product Detection:

-

Separate the radiolabeled phosphatidic acid from the unreacted labeled acyl-CoA using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled PA using phosphorimaging or liquid scintillation counting.

-

This assay measures the release of inorganic phosphate from LPA.

Protocol: LPP Activity Assay

-

Reaction Setup:

-

Prepare a suitable assay buffer (e.g., Tris-HCl or MES buffer at the optimal pH for the specific LPP).

-

Add the substrate, 1-oleoyl-sn-glycerol 3-phosphate (LPA 18:1).

-

-

Enzymatic Reaction:

-

Start the reaction by adding the enzyme source (e.g., membrane preparations).

-

Incubate at 37°C for a specified time.

-

-

Phosphate Detection:

-

Terminate the reaction.

-

Quantify the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Several commercial kits are available for measuring ATX activity, which typically utilize a synthetic substrate that releases a fluorescent or colorimetric product upon cleavage by ATX[17][18][19].

Protocol: Fluorogenic Autotaxin Assay

-

Prepare Reagents:

-

Reconstitute the fluorogenic ATX substrate (e.g., FS-3) and other kit components as per the manufacturer's instructions.

-

-

Reaction Initiation:

-

Add the biological sample (e.g., serum, plasma) to a microplate well containing the assay buffer.

-

Start the reaction by adding the fluorogenic substrate.

-

-

Fluorescence Measurement:

-

Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the ATX activity in the sample.

-

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of the primary enzymes involved in LPA 18:1 metabolism.

| Enzyme Family | Isoforms | Subcellular Localization | Preferred Substrate(s) for LPA 18:1 Regulation |

| GPAT | GPAT1, GPAT2 | Outer Mitochondrial Membrane | Glycerol-3-phosphate, Palmitoyl-CoA (GPAT1) |

| GPAT3, GPAT4 | Endoplasmic Reticulum | Glycerol-3-phosphate, Oleoyl-CoA | |

| LPAAT | LPAAT-α, -β | Endoplasmic Reticulum | 1-Oleoyl-sn-glycerol 3-phosphate, various Acyl-CoAs |

| AGPAT3 | ER, Golgi | 1-Oleoyl-sn-glycerol 3-phosphate, Oleoyl-CoA, Arachidonoyl-CoA | |

| AGPAT5 | Mitochondria | 1-Oleoyl-sn-glycerol 3-phosphate, Oleoyl-CoA | |

| LPP | LPP1, LPP2, LPP3 | Plasma Membrane, Endomembranes | 1-Oleoyl-sn-glycerol 3-phosphate |

| Autotaxin | ATX | Secreted (Extracellular) | 1-Oleoyl-lysophosphatidylcholine |

Conclusion and Future Perspectives

The enzymatic regulation of 1-Oleoyl-sn-glycerol 3-phosphate is a tightly controlled process with profound implications for cellular function and disease. A thorough understanding of the enzymes involved, their specific roles, and the development of robust methodologies to study them are paramount for advancing our knowledge in this field. The protocols and information presented in this guide provide a solid foundation for researchers to investigate the intricate world of LPA 18:1 metabolism. Future research will likely focus on the development of isoform-specific inhibitors for the enzymes involved in LPA 18:1 synthesis, which hold great promise as novel therapeutic agents for a range of diseases.

References

-

Yu, J., Loh, K., Song, Z. Y., Yang, H., Zhang, Y., & Lin, S. (2018). Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance. Nutrition & Metabolism, 15, 38. [Link]

-

Coleman, R. A., & Lee, D. P. (2022). Glycerophosphate and Acylglycerophosphate Acyltransferases. In Lipidomics (pp. 1-22). AOCS Press. [Link]

-

Chen, G., & Chen, X. (2015). Subcellular localization of GPATs and DHAPAT. ResearchGate. [Link]

-

Leung, D. W. (2001). The structure and functions of human lysophosphatidic acid acyltransferases. Frontiers in Bioscience, 6, d944-953. [Link]

-

Schmidt, J. A., & Brown, W. J. (2009). LPAAT3 motifs, subcellular localization, and activity. ResearchGate. [Link]

-

Chen, G., & Chen, X. (2015). sn-Glycerol-3-phosphate acyltransferases in plants. Frontiers in Plant Science, 6, 105. [Link]

-

Takeuchi, K., & Reue, K. (2009). The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles. Current Opinion in Lipidology, 20(3), 200-205. [Link]

-

Agarwal, A. K., Garg, A., & Barnes, R. I. (2008). Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria. Journal of Lipid Research, 49(7), 1558-1569. [Link]

-

Yu, J., Loh, K., Song, Z. Y., Yang, H., Zhang, Y., & Lin, S. (2018). Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance. Nutrition & Metabolism, 15, 38. [Link]

-

Pan, X., & Chen, G. (2019). Biochemical Properties and Substrate Specificity of Two Acyl-CoA:Lysophosphatidic Acid Acyltransferases (PtATS2a and PtATS2b) from Diatom Phaeodactylum tricornutum. Marine Drugs, 17(5), 285. [Link]

-

Park, S. J., & Im, D. S. (2019). Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization. International Journal of Molecular Sciences, 20(18), 4583. [Link]

-

Carman, G. M., & Han, G. S. (2006). Assaying lipid phosphate phosphatase activities. Methods in Enzymology, 434, 199-211. [Link]

-

Jones, M. B., & Wainer, I. W. (2013). Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS. Journal of Chromatography B, 927, 182-188. [Link]

-

Adibhatla, R. M., & Hatcher, J. F. (2021). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences, 22(21), 11757. [Link]

-

Tigyi, G. (2018). The enzymatic pathways of lysophosphatidic acid (LPA) synthesis and degradation. ResearchGate. [Link]

-

Morris, E. A., & Nelson, A. T. (2006). Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays. Lipids in Health and Disease, 5, 22. [Link]

-

Yang, W., Pollard, M., Li-Beisson, Y., Beisson, F., Feig, M., & Ohlrogge, J. (2010). Land-Plant-Specific Glycerol-3-Phosphate Acyltransferase Family in Arabidopsis: Substrate Specificity, sn-2 Preference, and Evolution. The Plant Cell, 22(11), 3835-3848. [Link]

-

Choi, J. W., & Chun, J. (2013). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Journal of Biological Chemistry, 288(48), 34325-34332. [Link]

-

SSERC. (n.d.). Protocol - Phosphatase Activity. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-